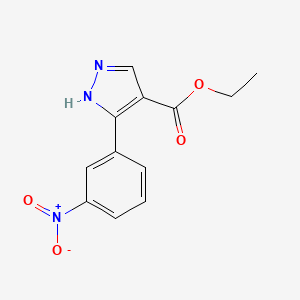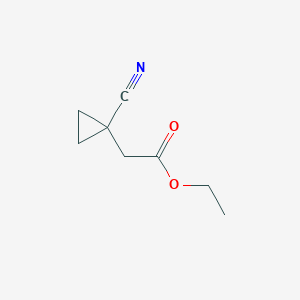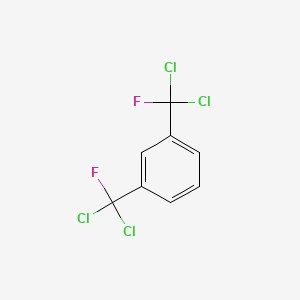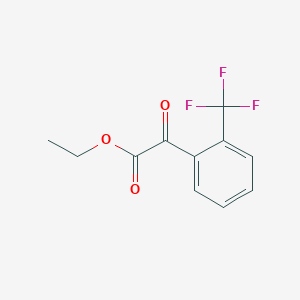![molecular formula C11H15NO3 B6328755 N-[2-(3,4-Di(methoxy-d3)-phenyl)-ethyl]-formamide CAS No. 1351951-84-2](/img/structure/B6328755.png)
N-[2-(3,4-Di(methoxy-d3)-phenyl)-ethyl]-formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3,4-Di(methoxy-d3)-phenyl)-ethyl]-formamide, also known as DMDPF, is a small molecule that has a wide range of applications in scientific research. It is used as an organic solvent, a reactant in chemical synthesis, and an intermediate in the production of other compounds. DMDPF has been studied for its potential therapeutic applications, as well as its biological and physiological effects.
Applications De Recherche Scientifique
N-[2-(3,4-Di(methoxy-d3)-phenyl)-ethyl]-formamide has a wide range of applications in scientific research. It can be used as a reactant in chemical synthesis, an organic solvent, or an intermediate in the production of other compounds. Additionally, this compound has been studied for its potential therapeutic applications, as well as its biological and physiological effects.
Mécanisme D'action
N-[2-(3,4-Di(methoxy-d3)-phenyl)-ethyl]-formamide is believed to act as a partial agonist of the dopamine D2 receptor. It binds to the receptor and activates it, resulting in a decrease in the production of dopamine, which leads to an increase in the production of other neurotransmitters. Additionally, this compound is believed to act as an inhibitor of monoamine oxidase, which is an enzyme that breaks down neurotransmitters.
Biochemical and Physiological Effects
This compound has been studied for its potential therapeutic applications, as well as its biochemical and physiological effects. In animal studies, this compound has been shown to reduce anxiety, improve cognitive performance, and reduce symptoms of depression. Additionally, it has been shown to reduce inflammation and improve the health of the cardiovascular system.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using N-[2-(3,4-Di(methoxy-d3)-phenyl)-ethyl]-formamide in laboratory experiments is that it is a relatively safe and non-toxic compound. Additionally, it is relatively easy to synthesize and can be used in a variety of applications. However, there are some limitations to using this compound in laboratory experiments. For example, it is not stable in aqueous solutions, and it is not compatible with some organic solvents.
Orientations Futures
There are a number of potential future directions for N-[2-(3,4-Di(methoxy-d3)-phenyl)-ethyl]-formamide research. One potential direction is to investigate its potential therapeutic applications, such as its ability to reduce anxiety and improve cognitive performance. Additionally, further research could be conducted to explore its potential uses in the treatment of psychiatric disorders, such as depression and anxiety. Additionally, research could be conducted to further explore its biochemical and physiological effects, as well as its safety and toxicity profile. Finally, research could be conducted to further explore its potential uses as an intermediate in the production of other compounds.
Méthodes De Synthèse
N-[2-(3,4-Di(methoxy-d3)-phenyl)-ethyl]-formamide is synthesized from 3,4-dimethoxyphenylacetic acid and ethyl formate. The reaction is catalyzed by an acid, such as hydrochloric acid, and is conducted at a temperature of 70-80°C. The reaction is complete when the mixture is cooled to room temperature and the product is isolated by filtration.
Propriétés
IUPAC Name |
N-[2-[3,4-bis(trideuteriomethoxy)phenyl]ethyl]formamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-14-10-4-3-9(5-6-12-8-13)7-11(10)15-2/h3-4,7-8H,5-6H2,1-2H3,(H,12,13)/i1D3,2D3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZNVFUYFDVUIC-WFGJKAKNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)CCNC=O)OC([2H])([2H])[2H] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-(5-Methyl-[1,2,4]oxadiazol-3-yl)-benzamide](/img/structure/B6328733.png)



![4-[(2-Chloro-1,1,2-trifluoroethyl)thio]methylbenzene, 98%](/img/structure/B6328763.png)


